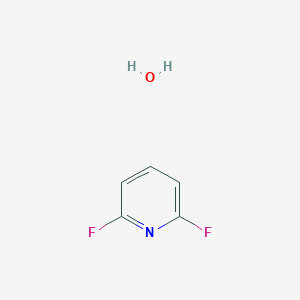

2,6-Difluoropyridine hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

511519-47-4 |

|---|---|

Molecular Formula |

C5H5F2NO |

Molecular Weight |

133.10 g/mol |

IUPAC Name |

2,6-difluoropyridine;hydrate |

InChI |

InChI=1S/C5H3F2N.H2O/c6-4-2-1-3-5(7)8-4;/h1-3H;1H2 |

InChI Key |

VAMBFYQXFNKAMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)F)F.O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 2,6 Difluoropyridine Hydrate and Its Derivatives

Metal-Organic Frameworks (MOFs) Incorporating Fluoropyridine Moieties

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The tunable nature of their pores and surface chemistry makes them suitable for various applications, including gas storage and separation. rsc.orgnih.gov While direct incorporation of 2,6-difluoropyridine (B73466) hydrate (B1144303) into MOF structures is not extensively documented in the provided results, the use of pyridine-based ligands is a common strategy in MOF synthesis. The functionalization of these ligands is key to tuning the properties of the MOF. For instance, the introduction of fluorine atoms can influence the framework's interaction with guest molecules.

The synthesis of MOFs often involves the self-assembly of metal ions and organic linkers. researchgate.net Pyridine-2,6-dicarboxamides, which can be synthesized from pyridine (B92270) derivatives, are known to act as chelating ligands for various metal cations. mdpi.com This suggests the potential for using functionalized pyridines like 2,6-difluoropyridine as building blocks for creating novel MOFs with tailored properties.

Catalytic Applications of Metal Complexes Derived from 2,6-Difluoropyridine

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. Terpyridine, a tridentate ligand composed of three pyridine units, forms stable complexes with numerous transition metals, and these complexes exhibit interesting catalytic activities. nih.govnih.gov

While the direct use of 2,6-difluoropyridine in forming these specific terpyridine-metal catalysts is not detailed, the principles of ligand design in coordination chemistry suggest that modifying the pyridine units with fluorine atoms could significantly impact the catalytic performance of the resulting metal complexes. uni-wuerzburg.dedigitellinc.com For example, ruthenium-based catalysts are highly versatile for nitrile hydration, and the electronic properties of the ligands play a crucial role in their effectiveness. uniovi.es The electron-withdrawing nature of the fluorine atoms in 2,6-difluoropyridine could modulate the Lewis acidity of the metal center, thereby influencing its catalytic activity.

Development of Advanced Materials

The unique properties of 2,6-difluoropyridine (B73466) also lend themselves to the development of advanced materials with specific functionalities.

As previously mentioned, 2,6-difluoropyridine is a key component in the synthesis of poly(pyridine ether)s. sigmaaldrich.comsigmaaldrich.com These polymers, formed through polycondensation reactions, are a class of specialty chemicals with potential applications in high-performance materials due to their thermal stability and chemical resistance, properties often enhanced by the presence of fluorine atoms. The process for producing 2,6-difluoropyridine itself has been optimized to ensure high purity, which is critical for its use in polymerization reactions. google.com

Advanced Spectroscopic and Structural Elucidation of 2,6 Difluoropyridine Hydrate and Its Complexes

Solid-State Structural Analysis using X-ray Crystallography

For instance, the analysis of various fluorinated pyridines has demonstrated a systematic change in crystal packing, from a herringbone arrangement to a parallel stacking of molecules, as the degree of fluorine substitution increases. acs.orgfigshare.com In complexes containing 2,6-difluoropyridine (B73466) moieties, X-ray diffraction has revealed intricate three-dimensional supramolecular networks stabilized by a combination of hydrogen bonds and other weak interactions. nih.gov

Hydrogen Bonding Networks and Water Molecule Interactions

In the hydrated form of 2,6-difluoropyridine, water molecules are expected to play a crucial role in stabilizing the crystal structure through hydrogen bonding. The nitrogen atom of the pyridine (B92270) ring is a primary hydrogen bond acceptor. Water molecules can act as hydrogen bond donors to the pyridine nitrogen and also as donors and acceptors to other water molecules, forming extended networks. acs.org

A hypothetical arrangement of hydrogen bonding in 2,6-difluoropyridine hydrate (B1144303) could involve the following interactions:

| Interaction Type | Donor | Acceptor | Expected Role in Structure |

| O–H···N | Water (H) | Pyridine (N) | Primary interaction linking water to the heterocyclic ring. |

| O–H···O | Water (H) | Water (O) | Formation of water clusters or chains. |

| C–H···O | Pyridine (C-H) | Water (O) | Secondary interactions contributing to crystal packing. |

| C–H···F | Pyridine (C-H) | Pyridine (F) | Weak interactions influencing the supramolecular assembly. |

Crystal Packing and Supramolecular Assembly

The way molecules pack in a crystal and assemble into larger, ordered structures is governed by a variety of intermolecular forces. In complexes containing 2,6-difluoropyridine ligands, crystal packing is often directed by a combination of hydrogen bonds, halogen⋯π interactions, and weak π–π stacking interactions. nih.gov These interactions collectively lead to the formation of complex three-dimensional supramolecular frameworks. researchgate.net

The degree of fluorine substitution on the pyridine ring has been shown to have a significant impact on the crystal packing. acs.orgfigshare.com For example, increasing fluorination can shift the packing from a herringbone to a parallel arrangement. acs.orgfigshare.com In the case of 2,6-difluoropyridine hydrate, the interplay between strong O–H···N hydrogen bonds and weaker C–H···F and π–π interactions would dictate the final supramolecular architecture. The study of supramolecular structures in crystals has highlighted the important influence of hydrogen bonding on the geometries of stacked pyridine rings. nih.gov

Polymorphism and Pseudopolymorphism Studies of the Hydrate

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org These different forms, or polymorphs, can exhibit distinct physical properties. Pseudopolymorphism is a related phenomenon where different crystal forms arise from the inclusion of solvent molecules (in this case, water, leading to hydrates) in the crystal lattice. scite.ai

While specific studies on the polymorphism of this compound are not documented, research on analogous compounds provides a strong basis for understanding the potential for such phenomena. For example, pyridine-2,6-dicarboxylic acid is known to form multiple anhydrous polymorphs as well as a dihydrate and a monohydrate. rsc.orgrsc.orgsoton.ac.uk The formation of these different forms is often dependent on crystallization conditions. Similarly, studies on pyridine-2,6-dicarboxamides have shown that molecular conformation plays a key role in the formation of different hydrated and anhydrous polymorphic phases. researchgate.net The existence of conformational polymorphs, where molecules adopt different shapes in different crystal structures, is a common occurrence in organic compounds. sfasu.edu Given the flexibility of hydrogen bonding networks and the potential for different packing arrangements, it is highly probable that this compound could also exhibit polymorphism or pseudopolymorphism.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in both solution and the solid state. For this compound, both fluorine-19 and solid-state NMR techniques provide complementary and detailed information.

Fluorine-19 NMR for Elucidating Electronic Environments

Fluorine-19 (¹⁹F) NMR is particularly well-suited for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. numberanalytics.comwikipedia.org The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for structural and conformational changes. numberanalytics.comthermofisher.com

In this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift of this resonance would be indicative of the electronic environment around the fluorine atoms, which is influenced by the pyridine ring and interactions with water molecules in the hydrate. Any change in the hydrogen bonding or crystal packing that affects the electron distribution in the pyridine ring would likely be reflected in the ¹⁹F chemical shift.

Furthermore, ¹⁹F NMR can reveal through-bond and through-space couplings to other nuclei, such as protons (¹H) and carbon-13 (¹³C). These coupling constants provide valuable information about the molecular connectivity and geometry.

Typical ¹⁹F NMR Parameters and Their Significance:

| Parameter | Information Provided |

| Chemical Shift (δ) | Electronic environment of the fluorine nucleus. Sensitive to inductive and resonance effects, as well as intermolecular interactions like hydrogen bonding. wikipedia.org |

| ¹⁹F-¹H Coupling (JFH) | Provides information on the number of bonds separating the fluorine and hydrogen atoms, which aids in structural assignment. wikipedia.org |

| ¹⁹F-¹³C Coupling (JFC) | Helps in assigning carbon resonances and provides insight into the electronic structure of the C-F bond. |

| ¹⁹F-¹⁹F Coupling (JFF) | In molecules with multiple, non-equivalent fluorine atoms, this provides information about their spatial and through-bond relationships. wikipedia.org |

Solid-State NMR for Structural Dynamics

Solid-state NMR (ssNMR) is an indispensable technique for characterizing the structure and dynamics of solid materials, including hydrated crystals. nih.gov Unlike solution NMR, ssNMR can provide information about the motions of molecules and specific functional groups within the rigid crystal lattice over a wide range of timescales. nih.govnih.gov

For this compound, ssNMR could be used to study the dynamics of both the 2,6-difluoropyridine molecule and the water molecules. For example, techniques like cross-polarization magic-angle spinning (CP/MAS) can enhance the signals of less abundant nuclei like ¹³C and ¹⁵N, providing detailed structural information. researchgate.net

Heteronuclear Correlation Spectroscopy (e.g., 1H-19F HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful NMR technique for establishing long-range couplings between different types of nuclei, typically over two to four bonds. slideshare.net In the context of 2,6-difluoropyridine complexes, a ¹H-¹⁹F HMBC experiment is particularly insightful. It allows for the unambiguous assignment of proton and fluorine environments by correlating the signals of protons with those of fluorine atoms that are two or more bonds away. This is crucial for determining the precise binding site of the pyridine derivative in a complex and for characterizing the through-bond connectivity of the molecular skeleton.

The interpretation of these spectra relies on identifying cross-peaks that connect a proton resonance with a fluorine resonance. The presence of such a cross-peak indicates a scalar coupling between the two nuclei, providing definitive evidence of their proximity within the molecule's covalent framework. For instance, in a complex where 2,6-difluoropyridine is a ligand, ¹H-¹⁹F HMBC can differentiate between various coordination modes by revealing which protons of a co-ligand are in close enough proximity to the fluorine atoms of the pyridine ring to exhibit a long-range coupling.

Recent advancements in NMR methodology, such as the use of ¹⁹F-centered experiments, have further enhanced the ability to elucidate the structures of complex fluorinated molecules. ed.ac.uk These techniques can provide a wealth of information, including ¹H-¹⁹F, ¹⁹F-¹³C, and ¹H-¹H coupling constants, which are all instrumental in piecing together the complete molecular structure. ed.ac.uk

Vibrational Spectroscopy (Raman and Infrared) for Intermolecular Interactions

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental spectra to provide a detailed assignment of vibrational modes. nih.govnih.govresearchgate.net

Analysis of O-H Stretching Frequencies in the Hydrate

In the infrared spectrum of this compound, the region corresponding to the O-H stretching vibrations of the water molecules is of particular importance. The frequencies of these vibrations are highly sensitive to the strength and nature of hydrogen bonding. nih.govdiva-portal.org A free or non-hydrogen-bonded O-H group typically exhibits a sharp absorption band at a higher frequency (around 3600 cm⁻¹). msu.edu However, when the water molecule participates in hydrogen bonding, as is the case in the hydrate, the O-H stretching frequency shifts to a lower wavenumber, and the absorption band becomes broader and more intense. msu.edu

The magnitude of this frequency shift provides a qualitative measure of the hydrogen bond strength; a larger shift indicates a stronger hydrogen bond. In the case of this compound, the analysis of the O-H stretching bands can reveal whether the water molecules are primarily interacting with each other, with the nitrogen atom of the pyridine ring, or with the fluorine atoms. It is known that coordinated (aquated) and hydrated (interlayer) water molecules give rise to different frequencies. ias.ac.in

Correlations have been established between O-H stretching frequencies and O···O distances in solid hydrates, allowing for the estimation of intermolecular geometries from vibrational data. researchgate.net

Low-Frequency Vibrations and Lattice Modes

The far-infrared and low-frequency Raman spectral regions (typically below 400 cm⁻¹) provide access to the collective motions of the molecules within the crystal lattice. nih.gov These low-frequency vibrations, or lattice modes, involve the translational and rotational movements of the entire 2,6-difluoropyridine and water molecules. The frequencies of these modes are directly related to the strength of the intermolecular forces holding the crystal together.

The study of these low-frequency modes is essential for understanding the dynamics of the crystal lattice and can reveal information about the rigidity and stability of the hydrated crystal structure. In some instances, these vibrations can be sensitive to phase transitions. nih.gov The differentiation between internal molecular vibrations and lattice vibrations can be achieved through methods like vibronic spectroscopy. rsc.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Gained |

| O-H Stretch (Hydrate) | 3200 - 3600 | Strength and nature of hydrogen bonding involving water molecules. |

| Lattice Modes | < 400 | Strength of intermolecular forces, crystal lattice dynamics, and stability. |

Mass Spectrometry (MS) Techniques for Complex Characterization

Mass spectrometry is an indispensable analytical technique for the characterization of 2,6-difluoropyridine and its complexes, providing information on molecular weight and elemental composition. researchgate.nettcichemicals.com

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov This capability is particularly important for distinguishing between compounds with the same nominal mass but different elemental formulas.

For complexes of 2,6-difluoropyridine, HRMS can confirm the presence of the fluorinated ligand by the precise mass of the molecular ion. Furthermore, the isotopic pattern of the molecular ion peak cluster can be analyzed to confirm the number and type of atoms present in the molecule. For instance, the presence of elements with characteristic isotopic distributions, such as chlorine or bromine, in a complex with 2,6-difluoropyridine would be readily apparent in the high-resolution mass spectrum. High-precision isotopic analysis can also reveal subtle changes in metabolic processes. nih.gov

| Isotope | Natural Abundance (%) |

| ¹²C | 98.93 |

| ¹³C | 1.07 |

| ¹H | 99.9885 |

| ²H | 0.0115 |

| ¹⁴N | 99.632 |

| ¹⁵N | 0.368 |

| ¹⁹F | 100 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. unt.eduncsu.edu In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a 2,6-difluoropyridine complex) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. unt.edu

Chiroptical Spectroscopy (if chiral derivatives are relevant)

The relevance of chiroptical spectroscopy to this compound is predicated on the existence of stable, chiral derivatives. While the parent molecule, 2,6-difluoropyridine, is achiral, the introduction of a chiral substituent or the formation of a chiral complex could induce optical activity, which can be studied by techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD).

Currently, there is a notable absence of specific research literature detailing the chiroptical properties of chiral derivatives of this compound. However, the broader field of pyridine chiroptical spectroscopy provides a foundation for predicting the potential characteristics of such compounds. Theoretical models have been developed to examine the near-ultraviolet optical activity of dissymmetric pyridyl compounds. rsc.org These models consider both electronic and vibronic contributions to the rotatory strengths of the principal electronic transitions of the pyridine chromophore. rsc.org

Studies on other chiral pyridine derivatives demonstrate that the pyridyl chromophore's electronic transitions, typically found in the near-ultraviolet region (around 230-300 nm), can exhibit distinct circular dichroism spectra. rsc.org For instance, research on (–)-(R)-2-(1,2,2-trimethylpropyl)pyridine has shown the presence of three electronic transitions (two n→π* and one π→π*) in this spectral range, with their rotatory strengths being sensitive to solvent and temperature. rsc.org

Furthermore, the synthesis of chiral precursors that could lead to chiral 2,6-difluoropyridine derivatives has been explored. For example, methods for preparing 3-substituted-2,6-difluoropyridines are established, which could serve as a pathway to introduce chiral auxiliaries or substituents. researchgate.net The development of synthetic routes to chiral fluorinated piperidines, the saturated analogues of pyridines, also suggests the feasibility of creating chiral fluorinated pyridine systems. nih.gov

Theoretical approaches, such as time-dependent density functional theory (TD-DFT), have been successfully employed to simulate the CD spectra of chiral metal complexes containing bipyridine and other pyridine-derived ligands. nih.gov These computational methods could, in principle, be applied to predict the chiroptical spectra of hypothetical chiral derivatives of this compound, providing valuable insights into their electronic structure and absolute configuration.

Although direct experimental data is lacking for chiral derivatives of this compound, the established principles of chiroptical spectroscopy on analogous pyridine systems indicate that such derivatives would likely exhibit measurable optical activity. Future research in this area would involve the synthesis of these chiral molecules and the subsequent measurement and theoretical analysis of their chiroptical properties.

Theoretical and Computational Chemistry Studies on 2,6 Difluoropyridine Hydrate

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) for Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By focusing on the electron density, DFT methods can accurately predict molecular geometries, energies, and the distribution of molecular orbitals. For 2,6-difluoropyridine (B73466) and related compounds, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are utilized to determine key electronic parameters. scirp.orgscispace.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Mulliken atomic charge calculations, another output of DFT studies, reveal the partial charges on each atom within the molecule. This information helps in understanding the molecule's dipole moment, polarizability, and the nature of its electrostatic interactions. scirp.org For instance, in pyridine (B92270) derivatives, the nitrogen atom typically exhibits a negative charge, influencing its interaction with other molecules. scirp.org

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), are known for their high accuracy in determining molecular energies and geometries. scispace.comresearchgate.net For studying hydrated complexes, such as 2,6-difluoropyridine hydrate (B1144303), ab initio calculations can elucidate the strength and nature of intermolecular interactions, like hydrogen bonds. scispace.com

These high-level calculations are essential for obtaining precise interaction energies, which are critical for understanding the stability of the hydrated complex. For example, in studies of hydrated biomolecules, ab initio methods have been used to calculate the interaction energies of various hydrogen-bonded complexes, providing insights into the most stable configurations. scispace.com While computationally more demanding than DFT, ab initio methods offer a benchmark for accuracy in theoretical studies. scispace.com

Prediction of Spectroscopic Properties

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of molecules, including 2,6-difluoropyridine hydrate. These predictions are invaluable for assigning experimental spectra and understanding the underlying molecular structure and dynamics.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical predictions of NMR chemical shifts using computational methods can greatly aid in the interpretation of experimental spectra. bohrium.com DFT-based procedures are commonly employed to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. bohrium.comrsc.org

Various DFT functionals and basis sets are evaluated to find a balance between accuracy and computational cost. For instance, the ωB97XD functional with the aug-cc-pvdz basis set has been recommended for predicting ¹⁹F NMR chemical shifts with good accuracy. rsc.org The prediction of chemical shifts in solution can be improved by applying correction schemes, such as two-point correction models, which can enhance the accuracy of gas-phase calculations for solution-phase predictions. bohrium.com

Table 1: Experimental ¹H NMR Data for 2,6-Difluoropyridine

| Hz | ppm | Int. |

| 2392.00 | 7.973 | 122 |

| 2384.01 | 7.947 | 495 |

| 2376.05 | 7.920 | 716 |

| 2368.11 | 7.894 | 510 |

| 2360.20 | 7.867 | 135 |

| 2056.16 | 6.854 | 870 |

| 2055.71 | 6.852 | 876 |

| 2048.04 | 6.827 | 1000 |

This data is for the parent compound, 2,6-Difluoropyridine. Data for the hydrate was not available in the search results. Source: ChemicalBook chemicalbook.com

Vibrational Frequency Calculations for IR/Raman Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Computational calculations of vibrational frequencies are essential for the assignment of experimental IR and Raman spectra. DFT methods, such as B3LYP with appropriate basis sets, are widely used for this purpose. researchgate.netnih.gov

Normal coordinate analysis, based on calculated force constants, helps in describing the nature of the vibrational modes. researchgate.net For hydrated species, these calculations can reveal how intermolecular interactions, such as hydrogen bonding with water molecules, affect the vibrational frequencies of the parent molecule. For example, the formation of hydrogen bonds typically leads to a red shift (lowering of frequency) in the stretching modes of the participating functional groups. scispace.com Anharmonic frequency calculations, such as those using vibrational perturbation theory (VPT2), can provide even more accurate predictions that account for the anharmonicity of molecular vibrations. nih.gov

Mechanistic Pathways of Reactions Involving this compound

While the search results did not provide specific studies on the reaction mechanisms of this compound, general principles of hydrate formation and reactions of 2,6-difluoropyridine can be considered. The formation of a hydrate involves the nucleophilic attack of water on a carbonyl group or, in this case, the pyridine ring, which can be protonated under acidic conditions to increase its reactivity. youtube.com

Lithium diisopropylamide (LDA)-mediated ortholithiation of 2,6-difluoropyridine has been studied using a combination of spectroscopic and computational methods. sigmaaldrich.comchemicalbook.com This reaction involves the deprotonation of the pyridine ring at a position ortho to the fluorine atoms. Computational studies can elucidate the structure of the lithiated intermediate and the transition state for its formation.

Furthermore, 2,6-difluoropyridine is used in polycondensation reactions to prepare poly(pyridine ether)s. sigmaaldrich.comchemicalbook.com Computational modeling could be employed to investigate the mechanism of these polymerization reactions, including the energies of reactants, intermediates, and transition states, to understand the reaction kinetics and regioselectivity.

Transition State Characterization and Reaction Energy Profiles

The characterization of transition states and the mapping of reaction energy profiles are essential for understanding the kinetics and mechanisms of chemical processes. These profiles illustrate the energy changes as reactants transform into products, passing through a high-energy transition state.

Currently, detailed studies characterizing the transition state and reaction energy profile for the formation of a bulk this compound crystal from its constituent molecules are not extensively available in the surveyed scientific literature. Such calculations would be computationally intensive, involving the modeling of multiple molecules coming together to form a crystal lattice.

However, related computational work on the dissociation of 2,6-difluoropyridine–water clusters following electronic excitation has been performed. Molecular orbital calculations support the experimental observation that upon excitation to the D0 state, the nitrogen-site hydrogen-bonded cluster dissociates into bare 2,6-difluoropyridine and a water molecule. acs.org This suggests that the interaction is relatively weak and can be overcome by electronic excitation.

Solvent Effects and Explicit Water Molecule Modeling

To comprehend the behavior of 2,6-difluoropyridine in an aqueous environment, it is crucial to model the effects of the solvent. Explicit water molecule modeling, where individual water molecules are included in the calculation, provides a detailed picture of the specific hydrogen bonding interactions.

Ab initio molecular orbital calculations have been instrumental in elucidating the structure of 2,6-difluoropyridine–water 1:1 clusters. acs.org These studies reveal that the interaction is not singular; instead, multiple stable isomers of the hydrated complex can exist. The calculations, performed at the MP2/6-31G(d,p) level, identified three distinct isomers for the 1:1 cluster, each characterized by a different type of hydrogen bond. acs.org

The identified isomers are:

N-site cluster: A hydrogen bond forms between a hydrogen atom of the water molecule and the nitrogen atom of the pyridine ring.

F-site cluster: A hydrogen bond is established between a water hydrogen and one of the fluorine atoms on the pyridine ring.

H-site cluster: The interaction occurs between the oxygen atom of the water molecule and one of the aromatic hydrogen atoms of the pyridine ring. acs.org

These theoretical findings are supported by experimental observations of the electronic spectra of these clusters in a supersonic free jet. acs.org The presence of multiple isomers highlights the complex nature of the initial hydration step, where the water molecule can approach and bind to the 2,6-difluoropyridine from several different orientations.

Molecular Dynamics Simulations of Hydrate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the dynamic behavior of hydrated systems, from the mobility of water within a crystal to the intermolecular forces at play in solution.

Water Mobility and Dynamics within the Crystal Lattice

The mobility and dynamics of water molecules within a crystalline hydrate are critical to its stability and physical properties. Water in a crystal lattice is not static; it can exhibit various motions, including libration, rotation, and diffusion, which are influenced by the strength and geometry of hydrogen bonds.

Specific molecular dynamics simulation studies focusing on water mobility within the crystal lattice of bulk this compound are not prominently featured in the available literature. Research in this area for other hydrated organic molecules, such as pyridine hydrates, indicates that water dynamics are highly dependent on the crystal structure and the nature of the host-water interactions. researchgate.net In such systems, water molecules can form structured networks, and their movement is often restricted to specific pathways within the lattice. researchgate.net

Intermolecular Interactions in Solution State

In the solution state, the intermolecular interactions between a solute and solvent molecules are dynamic and complex. For 2,6-difluoropyridine in water, a variety of non-covalent interactions govern its solvation and behavior.

Computational studies on 2,6-difluoropyridine–water clusters provide fundamental insights into these interactions. The existence of N-site, F-site, and H-site hydrogen-bonded clusters demonstrates the multiple ways 2,6-difluoropyridine can interact with a single water molecule. acs.org The relative stability and population of these different interaction motifs in a bulk solution would be determined by a balance of energetic and entropic factors.

The primary intermolecular forces at play between 2,6-difluoropyridine and water are:

Hydrogen Bonding: As identified in cluster studies, this is a key interaction. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the fluorine atoms and even the aromatic C-H groups can also participate in weaker hydrogen bonds. acs.org

Dipole-Dipole Interactions: Both 2,6-difluoropyridine and water are polar molecules, leading to electrostatic interactions between their permanent dipoles.

The fluorination of the pyridine ring significantly influences these interactions compared to unsubstituted pyridine. The electron-withdrawing nature of the fluorine atoms reduces the basicity of the nitrogen atom, potentially weakening the N-site hydrogen bond. Simultaneously, it introduces the possibility of F-site hydrogen bonding. acs.orgrsc.org

Table of Identified 2,6-Difluoropyridine-Water 1:1 Cluster Isomers

| Isomer Name | Description of Primary Interaction |

|---|---|

| N-site cluster | Hydrogen bond between water hydrogen and pyridine nitrogen. acs.org |

| F-site cluster | Hydrogen bond between water hydrogen and a fluorine atom. acs.org |

| H-site cluster | Hydrogen bond between water oxygen and an aromatic hydrogen. acs.org |

Applications of 2,6 Difluoropyridine Hydrate in Organic Synthesis and Material Science

Development of Advanced Materials

Polymer Chemistry: Incorporation into Fluorinated Polymers

2,6-Difluoropyridine (B73466) is a key monomer in the synthesis of fluorinated polymers, particularly poly(pyridine ether)s. sigmaaldrich.comsigmaaldrich.com These polymers are created through a process called polycondensation, where 2,6-difluoropyridine reacts with various diphenols. sigmaaldrich.comsigmaaldrich.com For instance, it has been successfully used in polycondensation reactions with silylated 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) to form poly(pyridine ether)s. sigmaaldrich.comsigmaaldrich.com The investigation into the polycondensation of bistrimethylsilyl derivatives of different diphenols with 2,6-difluoropyridine in N-methylpyrrolidone, in the presence of potassium carbonate, has also been a subject of study. sigmaaldrich.comsigmaaldrich.com

The resulting fluorinated polymers often exhibit desirable properties such as high thermal stability and specific solubility characteristics, making them suitable for various high-performance applications. The incorporation of the difluoropyridine unit can influence the polymer's final properties, including its rigidity, thermal behavior, and resistance to chemical degradation.

Liquid Crystal Technology and Optoelectronic Materials

While direct applications of 2,6-difluoropyridine hydrate (B1144303) in liquid crystal displays are not extensively documented in the provided results, its role as a precursor for materials used in this technology is noteworthy. The synthesis of liquid crystal materials often involves the use of specialized organic molecules, and 2,6-difluorobenzaldehyde, a derivative of 2,6-difluoropyridine, is identified as an important intermediate for liquid crystal materials. google.com The unique properties of fluorinated compounds, such as their influence on dielectric anisotropy and viscosity, are crucial in the design of liquid crystal mixtures.

In the broader field of optoelectronics, which encompasses liquid crystal technology, the stable and predictable reactivity of 2,6-difluoropyridine makes it a valuable component. Its derivatives can be incorporated into larger molecular structures designed to exhibit specific light-emitting or light-modulating properties.

Role in Pharmaceutical Research (Focus on Synthetic Strategy)

The utility of 2,6-Difluoropyridine as a versatile building block is particularly pronounced in the field of pharmaceutical research, where it serves as a foundational element in the synthesis of complex and biologically active molecules.

Synthetic Intermediate for Drug Candidates

2,6-Difluoropyridine is widely recognized as a high-purity fluorinated intermediate in advanced synthesis applications for pharmaceuticals. nbinno.com Its dual reactive sites are ideal for nucleophilic substitution reactions, a common strategy in the construction of drug molecules. nbinno.com This reactivity allows for the precise and controlled introduction of the fluorinated pyridine (B92270) core into a larger molecular framework.

The compound is a key intermediate for the synthesis of various drug candidates, including anticancer agents like kinase inhibitors. nbinno.com Its application extends to the development of agrochemical active ingredients as well. nbinno.com The preference for 2,6-difluoropyridine by pharmaceutical intermediate manufacturers stems from its precise reactivity in cross-coupling reactions, a cornerstone of modern medicinal chemistry. nbinno.com

Below is a table summarizing the key physicochemical properties of 2,6-Difluoropyridine relevant to its role as a synthetic intermediate:

| Property | Value |

| Molecular Formula | C5H3F2N |

| Molecular Weight | 115.08 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 124.5 °C/743 mmHg (lit.) chemicalbook.com |

| Density | 1.268 g/mL at 25 °C (lit.) sigmaaldrich.comchemicalbook.com |

| Solubility | Miscible with organic solvents (e.g., ethanol, DCM), limited water solubility nbinno.com |

Scaffold for Pharmacophore Development (from a synthetic design perspective)

From a synthetic design perspective, the 2,6-difluoropyridine ring system serves as a valuable scaffold for pharmacophore development. dovepress.com A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The pyridine ring itself is a common motif in many approved drugs. dovepress.com

The introduction of fluorine atoms at the 2 and 6 positions of the pyridine ring significantly alters its electronic properties, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. This makes the 2,6-difluoropyridine scaffold an attractive starting point for designing new and potent inhibitors of various enzymes and receptors. arxiv.org Medicinal chemists can strategically modify the scaffold, building upon its core structure to create libraries of compounds for screening and lead optimization. nih.govnih.gov The development of new synthetic methodologies, such as electrophilic fluorination, further expands the possibilities for creating diverse fluorinated pyridine derivatives for drug discovery. nih.gov

Environmental and Sustainable Chemistry Considerations for 2,6 Difluoropyridine Hydrate

Biodegradation and Environmental Fate Studies (Academic focus on pathways)

The strong carbon-fluorine bond imparts high stability to organofluorine compounds, making them often resistant to degradation. primescholars.com This persistence can lead to their accumulation in the environment, necessitating studies into their ultimate fate.

The microbial degradation of heavily fluorinated compounds is a relatively rare phenomenon. google.com The stability of the C-F bond makes these molecules recalcitrant, and the fluoride (B91410) ion released upon degradation can be toxic to microbial life. google.com Despite these challenges, several microbial degradation pathways for organofluorine compounds have been identified, offering insights into the potential environmental fate of 2,6-difluoropyridine (B73466).

Microorganisms often initiate the breakdown of complex fluorinated molecules by attacking less stable, non-fluorinated parts of the structure. sigmaaldrich.com For fluorinated aromatics, this can involve initial dioxygenation on a non-fluorinated ring, which then activates the C-F bond for subsequent cleavage. sigmaaldrich.comkccollege.ac.in For pyridine (B92270) itself, a key degradation step in some bacteria involves a two-component flavin-dependent monooxygenase system, which performs an oxidative cleavage of the pyridine ring without prior activation. researchgate.net While not yet documented specifically for 2,6-difluoropyridine, it is plausible that similar enzymatic systems could be involved in its breakdown.

Some bacteria have demonstrated the ability to completely break down fluorinated aromatic compounds. For instance, Labrys portucalensis F11 was observed to use fluoxetine, a compound containing a fluorinated phenyl group, as a sole carbon source, releasing stoichiometric amounts of fluoride ion in the process. kccollege.ac.in Similarly, Pseudomonas putida F1 has been shown to degrade and defluorinate 2,2-difluoro-1,3-benzodioxole, a common moiety in agricultural chemicals. nih.gov These examples suggest that while challenging, microbial defluorination is possible and likely proceeds through highly specialized enzymatic pathways.

Table 1: Research Findings on the Degradation of Fluorinated Pyridines and Related Compounds

| Degradation Type | Compound Class | Key Findings | Observed Intermediates/Products | References |

|---|---|---|---|---|

| Microbial | Fluorinated Aromatics | Degradation is rare and slow due to C-F bond strength and fluoride toxicity. Pathways often initiate at non-fluorinated sites. | Fluoride ion, fluorobenzoate | google.comkccollege.ac.in |

| Microbial | Unsubstituted Pyridine | Degradation by Arthrobacter sp. involves oxidative ring cleavage by a monooxygenase system, leading to succinic acid. | (Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid | researchgate.net |

| Photolytic | 2-Halogenated Pyridines | UV irradiation leads to rapid dehalogenation and mineralization. The process follows pseudo-first-order kinetics. | 2-Hydroxypyridine, Dewar pyridinone | google.com |

| Photolytic | Fluorinated Pharmaceuticals | Photolysis can result in smaller fluorinated compounds or complete defluorination. Some fluorinated motifs can remain stable. | Trifluoroacetic acid (TFA), Fluoride | wikipedia.orgcsus.edu |

Photolysis, or degradation by light, represents a significant abiotic pathway for the environmental breakdown of fluorinated pyridines. Studies on 2-halogenated pyridines under UV irradiation at 254 nm show that they are rapidly dehalogenated and can be completely mineralized, with the degradation process following pseudo-first-order kinetics. google.com For 2-fluoropyridine (B1216828) specifically, photolysis does not primarily form 2-hydroxypyridine, which is a common intermediate for other 2-halogenated pyridines. google.com Instead, its major intermediate product is Dewar pyridinone. google.com The photolytic degradation of fluorinated pharmaceuticals and pesticides can lead to a variety of smaller fluorinated byproducts, such as trifluoroacetic acid (TFA), or result in complete defluorination with the release of fluoride. wikipedia.orgcsus.edu The specific products formed depend on the structure of the parent compound and the environmental conditions. wikipedia.org

Green Synthesis Metrics and Life Cycle Assessment (LCA)

Evaluating the sustainability of a chemical process requires quantitative metrics. Atom economy and E-Factor are fundamental green chemistry metrics used to assess the efficiency of synthetic routes, while Life Cycle Assessment (LCA) provides a more holistic view of the environmental burdens.

Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts. wikipedia.org

A common industrial synthesis for 2,6-difluoropyridine involves the reaction of 2,6-dichloropyridine (B45657) with potassium fluoride (KF) in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com

Reaction: C₅H₃Cl₂N + 2 KF → C₅H₃F₂N + 2 KCl

The theoretical atom economy for this reaction can be calculated as follows:

Table 2: Atom Economy Calculation for the Synthesis of 2,6-Difluoropyridine

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.98 | Reactant |

| Potassium Fluoride | KF | 58.10 | Reactant (2 equiv.) |

| Total Reactant Mass | - | 264.18 | - |

| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | Desired Product |

| Potassium Chloride | KCl | 74.55 | Byproduct (2 equiv.) |

| Atom Economy Calculation | (115.08 / 264.18) * 100% = 43.6% |

This calculation reveals an atom economy of 43.6%, which is relatively low and characteristic of a substitution reaction where a significant portion of the reactant mass is converted into an inorganic salt byproduct (KCl). kccollege.ac.in

The E-Factor (Environmental Factor) provides a broader measure of waste by calculating the total mass of waste produced per kilogram of product. It includes byproducts, unreacted starting materials, solvent losses, and other process aids. For the synthesis described, the waste stream would consist primarily of KCl, along with solvent degradation products and other organic byproducts, leading to an E-Factor significantly greater than zero. google.com

A comprehensive sustainability index for a synthetic route would integrate multiple green chemistry principles beyond atom economy. For 2,6-difluoropyridine synthesis, such an index would evaluate:

Raw Materials: Assessing whether feedstocks are renewable or derived from depleting resources. primescholars.com

Energy Consumption: Minimizing energy requirements by conducting reactions at ambient temperature and pressure where possible. primescholars.com The industrial synthesis often requires elevated temperatures (175-192 °C), which carries a significant energy penalty. google.com

Solvent and Reagent Choice: The use of hazardous solvents like DMSO and the generation of corrosive intermediates like HF (if moisture is present) negatively impact the sustainability profile. google.com

Process Safety and Hazard Reduction: Developing routes that use less hazardous chemicals and minimize the risk of accidents is a key component of green chemistry. researchgate.net Newer methods using reagents like AgF₂ operate at ambient temperatures, offering a potentially safer alternative. researchgate.netacs.org

While a specific, standardized sustainability index for 2,6-difluoropyridine production is not established in the literature, applying these principles guides the development of greener, more sustainable manufacturing processes.

Waste Minimization and Byproduct Management in Production

Effective waste minimization is crucial for improving the economic and environmental performance of chemical manufacturing. In the production of 2,6-difluoropyridine from 2,6-dichloropyridine, several byproducts and waste streams are generated. google.com

Key byproducts identified in this process include:

2-Chloro-6-fluoropyridine: An intermediate product resulting from incomplete reaction. google.com

Methylthio substituted pyridines: Formed from the reaction of the chloropyridine starting material with degradation products of the DMSO solvent. google.com

Solvent degradation products: Arise from the high temperatures used in the reaction. google.com

Potassium chloride (KCl): The main stoichiometric byproduct of the halogen exchange reaction.

Strategies to minimize waste and manage these byproducts focus on optimizing the reaction conditions. Research has shown that controlling process parameters can significantly improve the yield of the desired product and reduce the formation of unwanted substances. google.com

Table 3: Byproduct Minimization Strategies in 2,6-Difluoropyridine Synthesis

| Strategy | Action | Impact on Waste/Byproducts | References |

|---|---|---|---|

| Temperature Control | Maintaining reaction temperature between 180-190°C. | Reduces the formation of solvent degradation products and methylthio substituted pyridines. | google.com |

| Product Removal | Distilling the 2,6-difluoropyridine out of the reaction mixture as it is formed. | Shifts the reaction equilibrium towards the product, improving overall yield and conversion. | google.com |

| Reagent Purity | Using anhydrous potassium fluoride (KF) and dry solvents (e.g., DMSO). | Prevents the formation of HF, which can cause corrosion and catalyze side reactions. | google.com |

| Base Addition | Adding a base such as K₂CO₃ to the reaction mixture. | Neutralizes any trace amounts of HF, limiting its adverse effects and suppressing solvent alteration. | google.com |

| Physical Form of Reagent | Using finely-divided or amorphous potassium fluoride instead of crystalline forms. | Increases the reaction rate and helps suppress the formation of byproducts. | google.com |

These strategies demonstrate that careful process control is essential for minimizing waste in the production of 2,6-difluoropyridine, thereby enhancing its sustainability profile.

Emerging Research Frontiers and Future Directions in 2,6 Difluoropyridine Hydrate Studies

Advanced Catalytic Applications and Sustainable Synthesis

The development of novel catalytic systems and green synthetic methodologies is a central theme in modern chemistry. 2,6-Difluoropyridine (B73466) is increasingly recognized for its potential role in these areas, both as a substrate in catalytic transformations and as a target for sustainable production methods.

Detailed Research Findings: Researchers are actively exploring the activation of the carbon-fluorine (C-F) bond in fluorinated pyridines, which is crucial for creating more complex molecules. A significant area of investigation is the hydrodefluorination (HDF) of fluoropyridines using transition metal catalysts. For instance, mechanistic studies on Ru-NHC (N-Heterocyclic Carbene) catalysts have revealed how the catalyst's structure influences the regioselectivity of C-F activation. acs.org Computational studies have shown that for certain ruthenium-based catalysts, a concerted pathway that favors HDF at the para-position is more accessible. acs.org Such research is vital for designing catalysts that can selectively modify one C-F bond in the presence of others, a key challenge in organofluorine chemistry.

The principles of green chemistry are also being applied to the synthesis of pyridine (B92270) derivatives, with a focus on using environmentally friendly solvents, developing catalytic reactions to reduce waste, and employing multicomponent one-pot reactions. nih.govmdpi.com The synthesis of 2,6-Difluoropyridine itself has been optimized to improve sustainability. For example, processes have been developed to produce it from 2,6-dichloropyridine (B45657) using alkali metal fluorides in solvents like dimethyl sulfoxide (B87167) (DMSO), aiming for practical reaction rates without resorting to high-boiling-point solvents or catalysts that complicate product recovery and disposal. google.com

Future work is expected to focus on:

Catalyst Design: Developing earth-abundant metal catalysts for selective C-F bond functionalization.

Flow Chemistry: Utilizing continuous flow reactors for the safe and scalable synthesis of fluorinated diazoalkanes and other reactive intermediates derived from 2,6-difluoropyridine. rsc.org

Biocatalysis: Exploring enzymatic routes for the synthesis and transformation of fluorinated pyridines to enhance sustainability.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Traditional Synthesis | Often involves multi-step processes with harsh reagents and stoichiometric amounts of reactants. | Well-established and understood protocols. | google.com |

| Catalytic Methods | Employs transition metal or organocatalysts to facilitate reactions with high efficiency and selectivity, such as hydrodefluorination. | Lower waste, higher atom economy, milder reaction conditions, potential for enantioselectivity. | acs.orgmdpi.com |

| Green Protocols | Focuses on using benign solvents (like water or ethanol), microwave-assisted synthesis, or solvent-free conditions to reduce environmental impact. | Reduced pollution, lower energy consumption, improved safety. | nih.govresearchgate.net |

Exploration of Novel Reactivity and Unprecedented Transformations

The electron-deficient nature of the pyridine ring, amplified by the two electronegative fluorine atoms, imparts unique reactivity to 2,6-Difluoropyridine. Researchers are harnessing these properties to achieve transformations not possible with other pyridine derivatives.

Detailed Research Findings: One of the most versatile methods for functionalizing 2,6-difluoropyridine is through organometallic intermediates. lookchem.com Lithium diisopropylamide (LDA)-mediated ortholithiation at -78°C allows for the introduction of various electrophiles at the 3-position, adjacent to the nitrogen atom. chemicalbook.comscientificlabs.co.uk This regioselective functionalization is a powerful tool for building molecular complexity.

Furthermore, the fluorine atoms themselves can be displaced through nucleophilic aromatic substitution (SNAr) reactions. The selectivity of these reactions can be finely tuned. For example, studies on related bromo-fluoro heterocycles have shown that hard nucleophiles (like sodium methoxide) preferentially displace fluorine atoms, while soft nucleophiles (like sodium thiophenoxide) favor the displacement of bromine. dur.ac.uk Palladium-mediated coupling reactions also show fascinating selectivity, with reactions occurring preferentially at the 2- and 6-positions over other sites. dur.ac.uk This differential reactivity allows for the stepwise and controlled construction of highly substituted pyridine scaffolds.

Future research in this area will likely target:

Asymmetric Functionalization: Developing chiral catalysts for the enantioselective derivatization of the 2,6-difluoropyridine core.

Cycloaddition Reactions: Investigating the participation of the 2,6-difluoropyridine ring in novel cycloaddition pathways to construct complex polycyclic systems. nih.gov

C-H Activation: Exploring direct C-H functionalization at the 4-position as a complementary strategy to lithiation and SNAr reactions.

Integration into Smart Materials and Responsive Systems

The unique combination of rigidity, polarity, and reactivity makes 2,6-difluoropyridine an attractive building block for advanced functional materials. Its integration into polymers and other systems can impart specific, desirable properties.

Detailed Research Findings: A well-documented application of 2,6-difluoropyridine is in the preparation of poly(pyridine ether)s. chemicalbook.comscientificlabs.co.uk These polymers are synthesized via polycondensation with silylated di- and tri-phenols. The inclusion of the difluoropyridine unit in the polymer backbone can enhance thermal stability, modify solubility, and introduce sites for further functionalization. The principles of creating such polymers are similar to those used with perfluoropyridine, where SNAr reactions are employed to link monomers. mdpi.com

The concept of "smart materials" involves systems that respond to external stimuli such as pH, temperature, or light. rsc.org While specific research on integrating 2,6-difluoropyridine hydrate (B1144303) into smart hydrogels or responsive systems is still emerging, its properties make it a promising candidate. The polar C-F bonds and the nitrogen lone pair can engage in specific interactions (e.g., hydrogen bonding), which could be disrupted or altered by external triggers, leading to a macroscopic change in the material's properties.

Future directions include:

Stimuli-Responsive Polymers: Designing polymers containing 2,6-difluoropyridine units that exhibit tunable responses to changes in their environment.

Fluorinated Liquid Crystals: Investigating derivatives of 2,6-difluoropyridine for applications in liquid crystal displays, leveraging the polarity and rod-like shape of the molecule.

Membranes for Separation: Fabricating membranes from poly(pyridine ether)s for gas separation or filtration applications, where the fluorine content can be tuned to control permeability and selectivity.

Machine Learning and AI in Predicting Properties and Reactions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and molecular properties, thus accelerating the discovery process. eurekalert.org These computational tools are poised to significantly impact the future study of 2,6-difluoropyridine and its derivatives.

Detailed Research Findings: While experienced chemists often struggle to predict the exact outcome of complex chemical reactions, ML algorithms can be trained on large datasets to identify subtle patterns and make accurate predictions. dartmouth.edu These models can predict reaction yields, identify the major product, and even forecast stereoselectivity. eurekalert.org For example, Δ²-learning models can predict high-level activation energies for reactions based on low-level, less computationally expensive calculations, dramatically speeding up the characterization of reaction pathways. researchgate.netnih.gov

For a molecule like 2,6-difluoropyridine, ML could be used to:

Predict the regioselectivity of SNAr reactions with a wide range of novel nucleophiles.

Forecast the properties of hypothetical polymers derived from 2,6-difluoropyridine monomers.

Identify potential drug candidates by screening virtual libraries of its derivatives against biological targets.

The development of these predictive technologies relies on representing molecules as numerical "fingerprints" that capture their structural and electronic features, which the AI can then process. dartmouth.edu

Table 2: Applications of AI/ML in Chemical Research for 2,6-Difluoropyridine

| Application Area | AI/ML Capability | Potential Impact on 2,6-Difluoropyridine Research |

|---|---|---|

| Reaction Prediction | Predicts yields, products, and selectivity based on reactants and conditions. eurekalert.org | Guides the design of more efficient synthetic routes to complex derivatives. |

| Property Prediction | Calculates physical, chemical, and biological properties from molecular structure. | Accelerates the design of new materials (e.g., polymers) or drug candidates with desired characteristics. |

| Mechanism Elucidation | Helps identify key intermediates and transition states in complex reaction networks. researchgate.net | Provides deeper understanding of the unique reactivity of the fluorinated pyridine ring. |

Multiscale Modeling and High-Throughput Computational Screening

Alongside AI, advanced computational modeling and high-throughput screening (HTS) techniques are becoming indispensable tools for exploring chemical space and accelerating materials discovery. These methods allow for the in silico evaluation of vast numbers of compounds and systems, guiding experimental efforts toward the most promising candidates.

Detailed Research Findings: Multiscale modeling aims to understand and predict the behavior of materials across different length and time scales, from the atomic level to the macroscopic device level. rsc.org For materials derived from 2,6-difluoropyridine, this could involve:

Quantum Mechanics (QM): Calculating the electronic structure and reactivity of the monomer.

Molecular Dynamics (MD): Simulating the folding of polymer chains and their interactions with solvents or other molecules.

Continuum Modeling: Predicting the bulk mechanical or thermal properties of the final material. This integrated approach is crucial for designing materials with specific performance characteristics, such as those needed for battery interfaces or advanced electronics. rsc.org

High-Throughput Screening (HTS) , in both its computational and experimental forms, enables the rapid evaluation of large libraries of compounds. nih.gov Computationally, virtual libraries of 2,6-difluoropyridine derivatives can be screened for properties like binding affinity to a protein target. Experimentally, techniques like SAMDI (Self-Assembled Monolayers with Mass Spectrometry) allow for the label-free screening of over 100,000 compounds per day for biochemical activity. nih.gov This is particularly relevant for drug discovery, where derivatives could be tested against panels of cancer cell lines or enzymes. nih.gov

The synergy between these computational and experimental techniques will define the next wave of research, allowing scientists to design, predict, and test new applications for 2,6-difluoropyridine hydrate with unprecedented speed and precision.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-difluoropyridine and its derivatives?

- Methodological Answer : The compound can be synthesized via ortholithiation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by quenching with electrophiles. This method ensures regioselective functionalization at the ortho position . Alternative routes involve nucleophilic aromatic substitution (SNAr) with fluorine sources, leveraging the electron-withdrawing effect of fluorine to activate the pyridine ring for substitution . Characterization typically employs IR, NMR, and mass spectrometry to confirm purity and structure .

Q. How can spectroscopic techniques determine the dipole moment and electronic structure of 2,6-difluoropyridine?

- Methodological Answer : Microwave spectroscopy with Stark effect measurements is used to calculate the dipole moment (e.g., 3.82 ± 0.06 D for 2,6-difluoropyridine) . Vibrational satellites in rotational spectra correlate with low-frequency vibrations, aiding in identifying vibrational modes . NEXAFS (Near-Edge X-ray Absorption Fine Structure) at C and N K-edges provides insights into electronic transitions, such as N1s → π* and σ* excitations, which are influenced by fluorine substitution .

Q. What experimental protocols are recommended for characterizing hydration effects in 2,6-difluoropyridine hydrate?

- Methodological Answer : Thermogravimetric analysis (TGA) can quantify water content in the hydrate. X-ray crystallography or neutron diffraction resolves hydrogen-bonding interactions between water and the fluoropyridine framework. Vibrational spectroscopy (IR/Raman) identifies shifts in O–H and C–F stretching frequencies due to hydration .

Advanced Research Questions

Q. How do computational methods like DFT and CC2 predict the electronic excitation energies of 2,6-difluoropyridine?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., EPR-III) accurately models N1s → π* transitions. Composite CC2/DFT approaches refine 0-0 excitation energies by accounting for vibronic coupling, which is critical for interpreting discrepancies between experimental and theoretical spectra .

Q. What structural and electronic changes occur when fluorine substitutes hydrogen in pyridine?

- Methodological Answer : Fluorine’s electron-withdrawing effect reduces bond lengths in the pyridine ring (e.g., C–C bonds contract by ~0.02 Å compared to pyridine) and increases quadrupole coupling constants (e.g., MHz for ), reflecting altered electron density . NEXAFS data show a 0.3–0.5 eV blue shift in excitation energies due to fluorine’s inductive effects .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer : Discrepancies often arise from basis set limitations or neglecting solvent effects. For example, TD-DFT with the M06 functional may overestimate Rydberg transitions, whereas B3LYP better aligns with experimental NEXAFS spectra . Validation via gas-phase experiments (e.g., jet-cooled rotational spectroscopy) minimizes environmental interference .

Q. What strategies optimize the synthesis of 2,6-disubstituted pyridines for tailored electronic properties?

- Methodological Answer : Ortholithiation with LDA at cryogenic temperatures (−78°C) ensures precise substitution patterns. Subsequent reactions with fluorinating agents (e.g., Selectfluor) or electrophiles can introduce functional groups. Computational screening (e.g., Fukui indices) predicts reactive sites for targeted modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.